

Introduction: The Role of Cyclobutanecarboxamide in Modern Chemistry

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Compound of Interest

Compound Name: Cyclobutanecarboxamide

Cat. No.: B075595

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Cyclobutanecarboxamide is a fascinating molecule that stands at the intersection of foundational organic chemistry and advanced therapeutic design. As a functionalized four-membered carbocycle, it embodies a unique combination of structural rigidity and chemical reactivity, stemming largely from its inherent ring strain.^[1] In the pharmaceutical and materials science sectors, the cyclobutane motif is increasingly sought after as a bioisostere for more common phenyl or gem-dimethyl groups. Its three-dimensional, sp^3 -rich character allows chemists to "escape from flatland," designing molecules with improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles.^[1]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind **Cyclobutanecarboxamide**'s properties. We will explore its core physicochemical characteristics, delve into its reactivity through a mechanistic lens, outline robust protocols for its analytical characterization, and discuss its applications as a strategic building block in synthesis.

Section 1: Molecular and Physicochemical Identifiers

Precise identification is the bedrock of chemical research. **Cyclobutanecarboxamide** is cataloged across multiple chemical databases and regulatory inventories. The following table summarizes its key identifiers.

Identifier	Value	Source(s)
CAS Number	1503-98-6	[2] [3]
Molecular Formula	C ₅ H ₉ NO	[2] [3]
Molecular Weight	99.13 g/mol	[2] [3]
IUPAC Name	cyclobutanecarboxamide	[2]
Canonical SMILES	<chem>C1CC(C1)C(=O)N</chem>	[2]
InChIKey	MFNYBOWJWGPXFM-UHFFFAOYSA-N	[2]
European Community (EC) Number	622-833-4	[2]

Section 2: Core Physical Properties

The physical properties of a molecule dictate its behavior in various states and environments, influencing everything from reaction conditions to formulation strategies.

Property	Value	Comments and Scientific Context
Melting Point	155 °C	
Boiling Point (Predicted)	254.7 ± 7.0 °C	This high boiling point is indicative of strong intermolecular hydrogen bonding afforded by the primary amide group.
Density (Predicted)	1.108 ± 0.06 g/cm ³	
Water Solubility	Slightly Soluble (Inferred)	While specific quantitative data is not readily available, the parent cyclobutanecarboxylic acid is slightly soluble in water. [4] The amide group's ability to act as both a hydrogen bond donor and acceptor suggests some aqueous solubility.
Organic Solvent Solubility	Soluble in Polar Organic Solvents	Inferred from its use in NMR studies where deuterated polar solvents like DMSO are employed for related structures.[5] It is expected to be soluble in alcohols, ethers, and chlorinated solvents. The parent cyclobutane is soluble in non-polar organic solvents. [6]
Topological Polar Surface Area (TPSA)	43.1 Å ²	[2] A TPSA value in this range is often considered favorable for cell permeability and drug-likeness in medicinal chemistry.
Hydrogen Bond Donor Count	1	[3] (from the -NH ₂ group)

Hydrogen Bond Acceptor
Count

1

[3] (from the C=O group)

Experimental Protocol: Isothermal Solubility Determination

The lack of extensive public data on the solubility of **Cyclobutanecarboxamide** necessitates a reliable experimental protocol for its determination. The isothermal shake-flask method is a gold-standard technique for generating equilibrium solubility data.

Objective: To determine the equilibrium solubility of **Cyclobutanecarboxamide** in a selected solvent at a specific temperature.

Materials:

- **Cyclobutanecarboxamide** ($\geq 97\%$ purity)[3]
- Selected solvent (e.g., Water, Ethanol, Ethyl Acetate) of analytical grade
- Thermostatically controlled shaker bath
- Analytical balance
- HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Volumetric flasks, pipettes, and vials

Methodology:

- **Preparation of Saturated Solutions:** Add an excess amount of **Cyclobutanecarboxamide** to several screw-capped vials. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.
- **Solvent Addition:** Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to each vial.

- **Equilibration:** Place the sealed vials in the shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to shake for 48-72 hours to ensure equilibrium is achieved.
- **Sample Preparation:** After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to permit the excess solid to settle.
- **Filtration and Dilution:** Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter into a pre-weighed volumetric flask. Dilute the filtrate with the appropriate mobile phase for HPLC analysis.
- **Quantification:** Analyze the diluted samples by a validated HPLC method against a standard calibration curve of **Cyclobutanecarboxamide**.
- **Calculation:** The solubility is calculated based on the concentration determined by HPLC and the dilution factor, typically expressed in mg/mL or mol/L.

Section 3: Chemical Properties and Reactivity

The chemical behavior of **Cyclobutanecarboxamide** is dominated by two key features: the reactivity of the primary amide functional group and the influence of the strained cyclobutane ring.

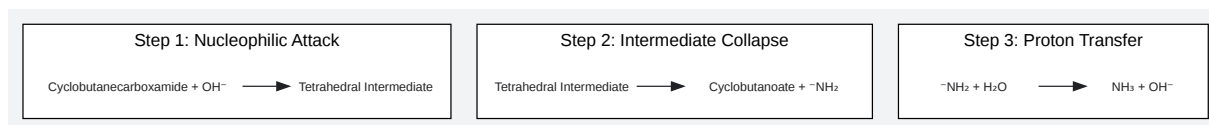
Amide Hydrolysis

Like all amides, **Cyclobutanecarboxamide** can be hydrolyzed to its parent carboxylic acid and ammonia under both acidic and basic conditions. The mechanism of this transformation is well-understood and serves as a model for its reactivity. Under basic conditions, the reaction typically proceeds via a nucleophilic acyl substitution mechanism (BAC2).^{[7][8][9]}

Mechanism Insight (BAC2):

- **Nucleophilic Attack:** A hydroxide ion (OH^-) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This step forms a tetrahedral intermediate.
- **Collapse of the Intermediate:** The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the carbon-nitrogen bond is cleaved, expelling an amide anion ($^-\text{NH}_2$).

- Proton Transfer: The highly basic amide anion immediately deprotonates a water molecule to form ammonia (NH_3) and regenerate a hydroxide ion, which acts catalytically.



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Caption: BAC2 Hydrolysis of **Cyclobutanecarboxamide**.

Influence of the Cyclobutane Ring

The cyclobutane ring possesses significant angle strain (~26 kcal/mol), which influences the reactivity of the attached functional groups.^[1] This strain can make the ring susceptible to opening under certain conditions, although the amide group itself is relatively stable. More importantly, the rigid, puckered conformation of the ring serves as a valuable scaffold in medicinal chemistry, locking substituents into specific spatial orientations. This conformational restriction can enhance binding to biological targets and improve metabolic stability compared to more flexible acyclic analogs.^[1]

Section 4: Spectroscopic and Analytical Characterization

Unambiguous characterization of **Cyclobutanecarboxamide** relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring, which can lead to non-equivalent axial and equatorial protons. Key expected signals include:
 - A broad signal for the two amide protons ($-\text{NH}_2$).

- A multiplet for the single proton on the carbon bearing the amide group (methine proton).
- Several multiplets for the six methylene protons ($-\text{CH}_2$) of the cyclobutane ring. The chemical shifts of cyclobutane protons are typically found around 1.9-2.0 ppm.[10]
- ^{13}C NMR: The carbon NMR spectrum is simpler and should show three distinct signals:
 - A signal for the carbonyl carbon ($\text{C}=\text{O}$) in the downfield region (~ 175 -180 ppm).
 - A signal for the methine carbon attached to the amide group.
 - Signals for the methylene carbons of the ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

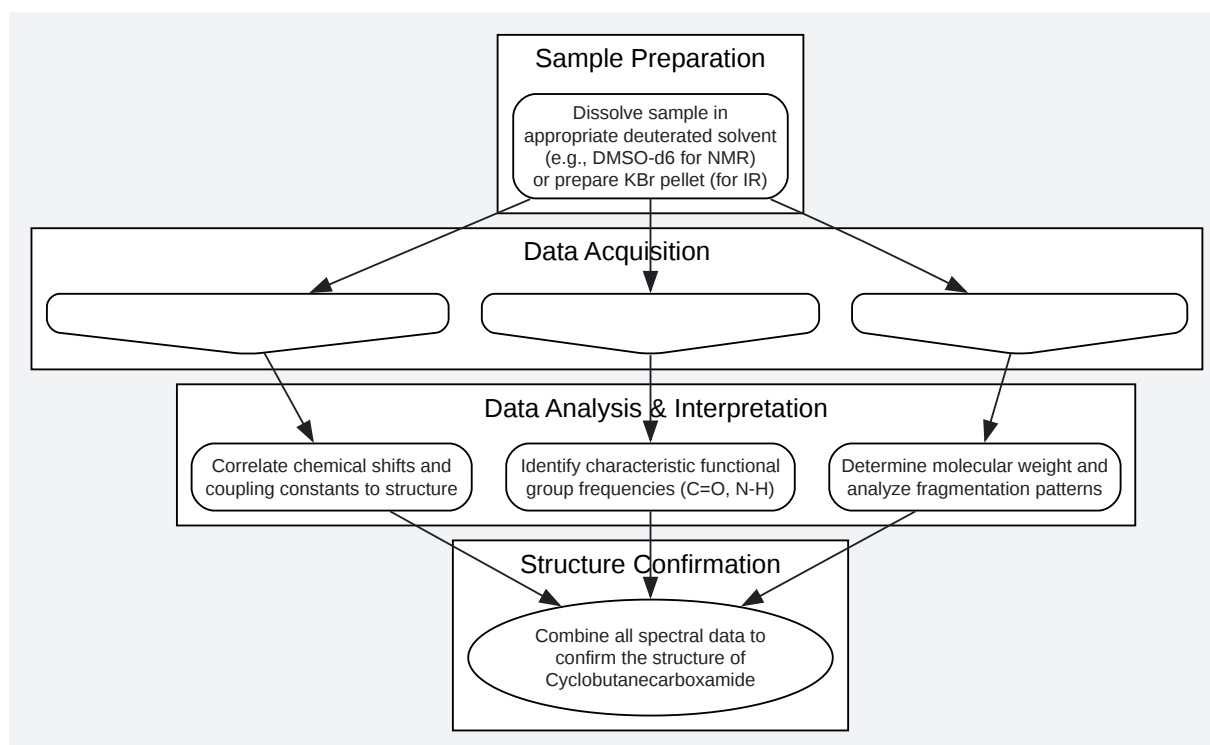
- N-H Stretching: Two characteristic peaks are expected in the 3100 - 3400 cm^{-1} region, corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
- C=O Stretching (Amide I band): A strong, sharp absorption peak around 1640 - 1680 cm^{-1} is the hallmark of the amide carbonyl group.
- N-H Bending (Amide II band): A peak around 1600 - 1640 cm^{-1} resulting from N-H bending.
- C-H Stretching: Peaks just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the cyclobutane ring.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M^+) would be observed at $m/z = 99$. The fragmentation pattern would likely involve:

- Loss of the amide group ($\bullet\text{NH}_2$), resulting in a fragment at $m/z = 83$.
- Cleavage of the C-C bond between the ring and the carbonyl group, leading to the cyclobutyl cation at $m/z = 57$.
- Ring-opening fragmentations characteristic of cyclic systems.

Workflow for Spectroscopic Analysis



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Caption: A logical workflow for the structural elucidation of **Cyclobutanecarboxamide**.

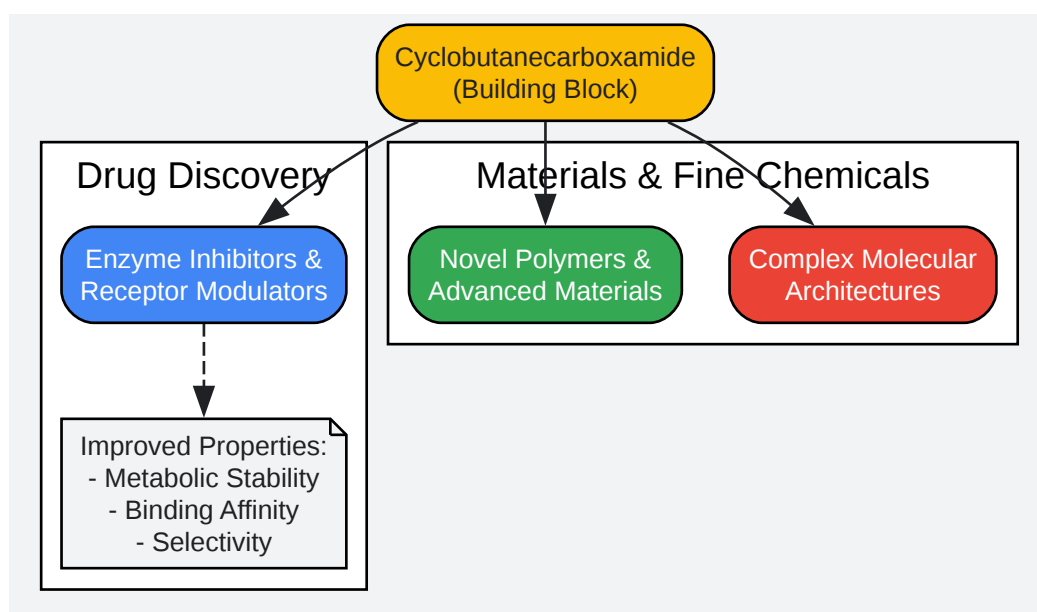
Section 5: Applications in Drug Discovery and Materials Science

Cyclobutanecarboxamide is not merely a chemical curiosity; it is a versatile building block for constructing more complex and functionally valuable molecules.^[1]

- **Pharmaceutical Intermediates:** Its primary application is in drug discovery, where the cyclobutane core acts as a conformationally restricted scaffold.^[1] By replacing more flexible

linear chains or planar aromatic rings with the cyclobutane unit, medicinal chemists can pre-organize the molecule to fit more precisely into a target's binding site, potentially increasing potency and selectivity.

- **Fine Chemical Synthesis:** It serves as a starting material for a wide array of fine chemicals. The amide can be converted to other functional groups, or the ring itself can be further functionalized.
- **Material Science:** The rigid nature of the cyclobutane ring can be leveraged to create novel polymers and advanced materials with unique thermal and mechanical properties.



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Caption: Role of **Cyclobutanecarboxamide** as a versatile synthetic building block.

Section 6: Safety and Handling

As with any chemical reagent, proper handling of **Cyclobutanecarboxamide** is essential for laboratory safety.

- **GHS Hazard Classification:** The compound is classified with the following hazards:
 - H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[2]

- H319: Causes serious eye irritation (Eye irritation, Category 2A)[2]
- Precautionary Statements: Standard precautions should be followed, including:
 - P264: Wash hands thoroughly after handling.
 - P270: Do not eat, drink or smoke when using this product.
 - P280: Wear protective gloves, eye protection, and face protection.
 - P301+P317: IF SWALLOWED: Get medical help.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
- Storage: Store at room temperature in a dry, well-ventilated place.[3]

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